2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde

Description

Chemical Identity and Nomenclature

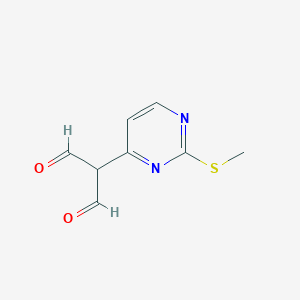

2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde is a heterocyclic organic compound with the systematic IUPAC name 2-(2-methylsulfanylpyrimidin-4-yl)propanedial . Its molecular formula is C₈H₈N₂O₂S , and it has a molecular weight of 196.23 g/mol . The structure consists of a pyrimidine ring substituted at the 2-position with a methylthio (-SMe) group and at the 4-position with a malonaldehyde moiety (-CH(C=O)₂). Key identifiers include:

- CAS Registry Number : 77168-37-7

- SMILES Notation : CSC1=NC=CC(=N1)C(C=O)C=O

- InChI Key : ARQRGYFOBLEOBL-UHFFFAOYSA-N

The compound is also known by synonyms such as 2-[2-(methylsulfanyl)pyrimidin-4-yl]propanedial and 77168-37-7 . Its structural depiction reveals a planar pyrimidine core conjugated with two aldehyde groups, enabling diverse reactivity (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol |

| CAS Number | 77168-37-7 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Historical Context and Development

The compound was first cataloged in PubChem in 2010, with subsequent modifications reflecting updated physicochemical data. Its synthesis likely involves Friedel–Crafts acylation or related methodologies, given the malonaldehyde moiety’s reactivity. Early applications focused on its role as a precursor in heterocyclic chemistry, particularly for constructing fused pyrimidine systems. Patent US6355844B1 highlights methods for preparing malondialdehyde derivatives, suggesting industrial relevance in fine chemical synthesis.

Classification within Pyrimidine Derivatives

As a monocyclic pyrimidine derivative , this compound belongs to a class of nitrogen-containing heterocycles critical in biochemistry and pharmacology. Unlike canonical pyrimidines (e.g., cytosine or thymine), its 2-methylthio and 4-malonaldehyde substituents introduce unique electronic and steric properties. The methylthio group enhances lipophilicity, while the malonaldehyde moiety provides sites for nucleophilic attack, enabling crosslinking or cyclization reactions.

Significance in Heterocyclic Chemistry

The compound’s dual functionality—a pyrimidine core and reactive aldehyde groups—makes it valuable for synthesizing polycyclic architectures and metal-chelating ligands . Its sulfur atom participates in thiol-exchange reactions, while the aldehydes facilitate condensation reactions, as seen in the synthesis of chromeno-pyrimidines. These traits underscore its utility in developing antioxidants and neuroprotective agents, aligning with broader trends in pyrimidine-based drug discovery.

Related Structural Analogs and Derivatives

Structural analogs include:

- 2-Methylthio-4-pyrimidone : Replaces malonaldehyde with a hydroxyl group, altering hydrogen-bonding capacity.

- 2-[2-(Methylamino)pyrimidin-4-yl]propanal : Substitutes the sulfur atom with an amine, modifying electronic properties.

- 4-(4-Pyridyl)-1,3-thiazole-2-thiol : Shares the methylthio-pyrimidine motif but incorporates a thiazole ring.

| Analog | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 2-Methylthio-4-pyrimidone | Hydroxyl at C4 | Enhanced solubility in water |

| 2-(Pyrazin-2-yl)malonaldehyde | Pyrazine instead of pyrimidine | Greater π-conjugation |

These derivatives highlight the compound’s adaptability in medicinal and materials chemistry.

Properties

IUPAC Name |

2-(2-methylsulfanylpyrimidin-4-yl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13-8-9-3-2-7(10-8)6(4-11)5-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRGYFOBLEOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676939 | |

| Record name | [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-37-7 | |

| Record name | 2-[2-(Methylthio)-4-pyrimidinyl]propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde typically involves the following steps:

-

Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This step often requires acidic or basic catalysts and elevated temperatures to facilitate ring closure.

-

Introduction of the Methylthio Group: : The methylthio group is introduced via nucleophilic substitution. This can be achieved by reacting the pyrimidine intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide under basic conditions.

-

Attachment of the Malonaldehyde Moiety: : The final step involves the introduction of the malonaldehyde group. This can be accomplished through a formylation reaction using reagents like formic acid or formaldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the aldehyde groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring. Halogenation, nitration, and alkylation are common substitution reactions facilitated by reagents like halogens, nitric acid, and alkyl halides, respectively.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid, alkyl halides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde has a wide range of applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.

-

Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.

-

Industry: : In industrial applications, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of reactive aldehyde groups allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis:

Substituent Effects on Pyrimidine Reactivity

2-(Methylthio)-N-(3-methanesulfonate-phenyl)pyrimidin-4-amine :

This compound replaces the malonaldehyde group with an amine linked to a methanesulfonate-substituted phenyl ring. The methanesulfonate group increases solubility in polar solvents but reduces electrophilicity compared to the methylthio-malonaldehyde derivative. This difference is critical in drug design, where solubility and target binding must be balanced.2-(Methylthio)-N-(trifluoromethylphenyl)pyrimidin-4-amine :

The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the pyrimidine ring’s electrophilicity. However, the absence of a reactive aldehyde limits its utility in condensation reactions, a key advantage of this compound.

Electronic and Steric Properties

The table below summarizes key differences:

| Compound | Substituents | Electrophilicity (Pyrimidine Ring) | Key Reactivity |

|---|---|---|---|

| This compound | -SCH₃ (2-position), -CH(CHO)₂ (4-position) | High (due to -SCH₃ and aldehyde) | Nucleophilic substitution, aldol condensation |

| 2-(Methylthio)pyrimidin-4-carboxylic acid | -SCH₃ (2-position), -COOH (4-position) | Moderate | Acid-base reactions, esterification |

| 2-(Methoxy)pyrimidin-4-yl-malonaldehyde | -OCH₃ (2-position), -CH(CHO)₂ (4-position) | Lower (electron-donating -OCH₃) | Slower nucleophilic substitution |

Biological Activity

2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde, with the CAS number 77168-37-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its pharmacological applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylthio group and a malonaldehyde moiety. Its molecular formula is , and it has been characterized for its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways.

Targets of Action

- Enzymatic Inhibition : This compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It is hypothesized to modulate receptor activity, influencing pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 cells | |

| Anti-inflammatory | Reduced IL-6 and TNF-alpha levels | |

| Antimicrobial | Inhibition of E. coli growth |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Antitumor Efficacy Study :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent antitumor activity.

-

Anti-inflammatory Mechanism Analysis :

- Objective : To explore the compound's effect on inflammatory cytokines.

- Methodology : In vitro assays were performed using LPS-stimulated macrophages.

- Results : The compound significantly decreased the production of pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting a mechanism for its anti-inflammatory effects.

-

Antimicrobial Testing :

- Objective : To evaluate the antimicrobial properties against Gram-negative bacteria.

- Methodology : Disk diffusion method was used to assess inhibition zones.

- Results : Notable inhibition was recorded against E. coli, indicating potential as an antimicrobial agent.

Q & A

Q. What are the key steps in synthesizing 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with a nucleophilic substitution on a pyrimidine core. For example, ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate is synthesized by reacting (4aR,8aR)-octahydroquinoxalin-2(1H)-one with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate in DMF at 80°C using K₂CO₃ as a base. Purification is achieved via column chromatography with solvents like EtOAc/hexane, and intermediates are characterized by mass spectrometry (MS) and NMR .

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

- Mass Spectrometry (MS): Used to confirm molecular weight (e.g., ESI+ m/z 351 [M + H]+ for intermediates) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify structural features, such as the methylthio group (δ ~2.5 ppm for S-CH₃) and aldehyde protons (δ ~9-10 ppm) .

- IR Spectroscopy: Detects carbonyl stretches (e.g., aldehydes at ~1700 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How does the methylthio group influence metal ion chelation or sensor design?

The methylthio group enhances electron density on the pyrimidine ring, enabling coordination with transition metals like Fe²⁺/Fe³⁺. For example, structurally similar ligands (e.g., PSADP in ) utilize the pyrimidine-thioether motif for selective Fe³⁺ detection via fluorescence quenching. Researchers should employ UV-Vis and fluorescence titration in buffered aqueous solutions (pH 7.4) to quantify binding constants (Kd) and stoichiometry .

Q. What experimental strategies address instability or reactivity of the malonaldehyde moiety?

The aldehyde groups are prone to dimerization or oxidation. To mitigate this:

- Stabilization: Store compounds under inert atmosphere (N₂/Ar) at -20°C.

- Reactivity Studies: Conduct kinetic assays in anhydrous solvents (e.g., THF or DCM) with controlled temperature. Use derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to trap aldehydes for HPLC analysis .

- Mechanistic Probes: Monitor reactions via in-situ FTIR or LC-MS to identify degradation pathways .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR signals may arise from tautomerism or solvent effects. Solutions include:

Q. What methodologies optimize the compound’s role in multi-component reactions for heterocyclic synthesis?

The pyrimidine-malonaldehyde hybrid acts as a dienophile or electrophile. For example:

- Cyclocondensation: React with amines or hydrazines in ethanol under reflux to form pyrimidine-fused heterocycles (e.g., pyrazolopyrimidines). Monitor progress via TLC and isolate products via recrystallization .

- Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position of the pyrimidine ring .

Q. How is computational modeling applied to predict reactivity or biological activity?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites on the aldehyde groups.

- Docking Studies: Screen against target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Contradictions and Challenges

Q. How do conflicting reaction yields in literature reports inform synthetic optimization?

Variations in solvent polarity (DMF vs. THF) or base strength (K₂CO₃ vs. DBU) significantly impact yields. For example, Boc protection in achieved 73% yield with Boc₂O/DMAP in DCM, while similar reactions in polar solvents may show lower efficiency. Systematic screening using DoE (Design of Experiments) with variables like temperature, solvent, and catalyst load is recommended .

Q. What are the pitfalls in interpreting MS/MS fragmentation patterns for this compound?

The methylthio group may undergo in-source fragmentation (e.g., loss of SCH₃, m/z -47), leading to misassignment of parent ions. Use high-resolution MS (HRMS) with Q-TOF analyzers to distinguish isotopic patterns and confirm molecular formulas .

Methodological Best Practices

- Synthetic Reproducibility: Document reaction parameters (e.g., moisture sensitivity, induction periods) in detail.

- Analytical Validation: Cross-validate NMR assignments with 2D techniques (e.g., NOESY for spatial proximity).

- Safety Protocols: Handle aldehydes in fume hoods due to volatility and potential irritancy (R34 hazard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.